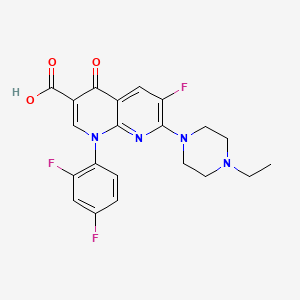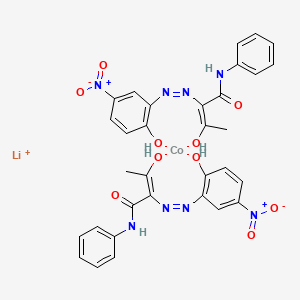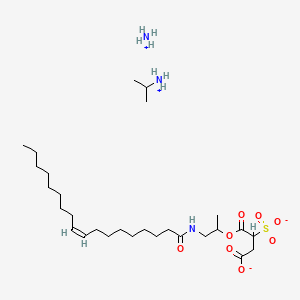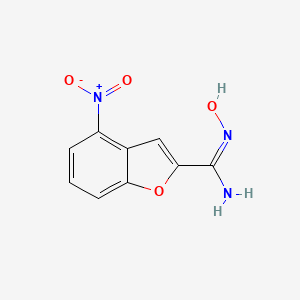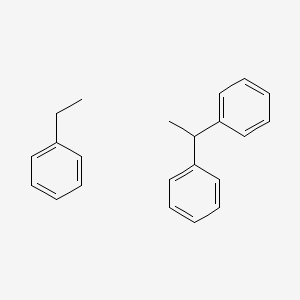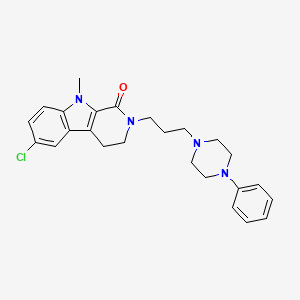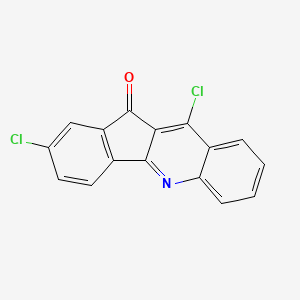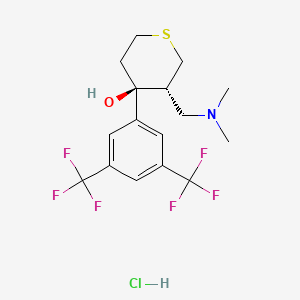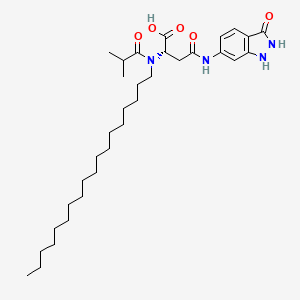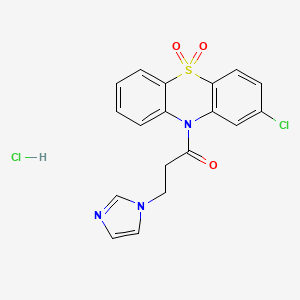
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and indene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Indene Derivatives: Starting with the synthesis of 6-propylindene, which can be achieved through Friedel-Crafts alkylation.
Vinylation: Introduction of vinyl groups through reactions such as Heck coupling.
Phenylation: Addition of phenyl groups using Suzuki-Miyaura coupling reactions.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
相似化合物的比较
Similar Compounds
6-Propylindene: A simpler compound with similar structural features.
Phenylindene Derivatives: Compounds with phenyl and indene groups but different substituents.
Vinylphenyl Compounds: Compounds with vinyl and phenyl groups.
Uniqueness
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is unique due to its complex structure, which combines multiple functional groups and aromatic rings
属性
CAS 编号 |
98064-13-2 |
|---|---|
分子式 |
C32H26N4O4S4 |
分子量 |
658.8 g/mol |
IUPAC 名称 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H26N4O4S4/c1-3-39-19-13-15-23-27(17-19)41-31(33-23)35-29(37)21-9-5-7-11-25(21)43-44-26-12-8-6-10-22(26)30(38)36-32-34-24-16-14-20(40-4-2)18-28(24)42-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38) |
InChI 键 |
VXSRZYPNFZZCEY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




